Product packaging for 5-Acetylamino-2,3-dihydrobenzofuran(Cat. No.:CAS No. 81926-25-2)

5-Acetylamino-2,3-dihydrobenzofuran

Cat. No.: B3286071
CAS No.: 81926-25-2
M. Wt: 177.2 g/mol
InChI Key: PJCRLXRVQIWOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetylamino-2,3-dihydrobenzofuran features the 2,3-dihydrobenzofuran (DHB) scaffold, recognized as a key pharmacophore in medicinal chemistry and drug discovery . The dihydrobenzofuran structure is a privileged structure found in numerous natural and synthetic bioactive molecules, serving as a critical intermediate for designing compound libraries . Researchers value this scaffold for its potential in developing novel therapeutic agents, as DHB derivatives have been investigated for a wide spectrum of biological activities. These include acting as anti-cancer agents, anti-inflammatory or antibiotic compounds, antitubercular agents, and leishmanicidal agents . Some derivatives are also known to induce immunogenic cell death (ICD) in specific cancer cells and exhibit immunomodulatory activities . The presence of the acetylamino group at the 5-position is a common modification to fine-tune the molecule's physicochemical properties and binding affinity. Computational studies on similar DHB derivatives suggest they often exhibit favorable drug-like properties, complying with Lipinski's Rule of Five, which is predictive of good oral bioavailability . This makes this compound a valuable chemical building block for researchers in synthetic organic chemistry and those exploring new chemical entities in pharmacology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. It is to be used only by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B3286071 5-Acetylamino-2,3-dihydrobenzofuran CAS No. 81926-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCRLXRVQIWOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279760
Record name N-(2,3-Dihydro-5-benzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-25-2
Record name N-(2,3-Dihydro-5-benzofuranyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81926-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-5-benzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core in a Research Setting

The construction of the 2,3-dihydrobenzofuran nucleus is of great importance in medicinal and organic chemistry due to its presence in a wide array of biologically active compounds. cnr.itnih.gov Researchers have developed various strategies to assemble this key heterocyclic framework, ranging from classical intramolecular cyclizations to modern transition metal-catalyzed reactions. tandfonline.comucl.ac.ukresearchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile tools for the synthesis of 2,3-dihydrobenzofurans, enabling the formation of the core structure through various bond-forming strategies. nih.gov Catalysts based on palladium, iron, and rhodium have been extensively studied and have led to the development of highly efficient and selective transformations. nih.govrsc.org

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans, with numerous methods leveraging its ability to facilitate C-C and C-O bond formation.

A notable palladium-catalyzed approach involves the alkene carboalkoxylation of 2-allylphenols. nih.govrsc.org This method couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates to produce a diverse range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.govrsc.org The catalytic cycle is believed to involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol (B47542), anti-oxypalladation, and reductive elimination to yield the final product. nih.gov

Another strategy involves the palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. rsc.org For instance, alkyl phenyl ethers can be used as starting materials, undergoing C–H bond activation and reductive elimination to furnish 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. rsc.org

Furthermore, enantioselective palladium-catalyzed methods have been developed. One such method is the Heck/Cacchi reaction of aryl iodide-joined alkenes with o-alkynylanilines, which produces 2,3-dihydrobenzofuran derivatives in excellent yields and with high enantiomeric excess. rsc.org Sequential Heck couplings have also been employed, reacting olefin-tethered aryl iodides with α,β-unsaturated ketones or substituted styrenes to construct 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

More recently, a palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes has been developed, utilizing a urea-derived ligand platform that outperforms traditional phosphine (B1218219) ligands. acs.org This method provides a convergent synthesis of the dihydrobenzofuran motif and addresses challenges associated with the heteroannulation of bifunctional reagents and olefins. acs.org

Table 1: Overview of Palladium-Catalyzed Syntheses of 2,3-Dihydrobenzofurans
Starting MaterialsKey Reaction TypeCatalyst SystemYieldsKey Features
2-Allylphenols and Aryl TriflatesAlkene CarboalkoxylationPd(0)/CPhosGoodHigh diastereoselectivity. nih.govrsc.org
Alkyl Phenyl EthersIntramolecular C(sp³)–H and C(sp²)–H CouplingPd catalyst, 1,4-dibenzoquinone, AgOAc, LiOAc33–99%Utilizes readily available starting materials. rsc.org
Aryl Iodide-joined Alkenes and o-AlkynylanilinesEnantioselective Heck/Cacchi ReactionPd₂(dba)₃·CHCl₃, N-Me–Xu₃ ligand84–97%Excellent enantiomeric excess (84–97% ee). rsc.org
Olefin-tethered Aryl Iodides and α,β-Unsaturated Ketones/StyrenesSequential Heck CouplingsPd(PhCN)₂Cl₂, Cy₂NMe78–87%One-pot synthesis of 3,3-disubstituted derivatives. nih.gov
2-Bromophenols and 1,3-DienesHeteroannulationPalladium and Urea LigandNot specifiedConvergent synthesis, outperforms phosphine ligands. acs.org
Iron-Catalyzed Approaches and Green Chemistry Principles

Iron catalysis has gained significant attention in organic synthesis due to iron's low cost and environmentally friendly nature, aligning with the principles of green chemistry. rsc.orgnih.gov Iron-catalyzed reactions often proceed under mild conditions and offer a sustainable alternative to methods employing precious metals. rsc.org

One approach involves the iron-catalyzed [3+2] cycloaddition of substituted hydroquinones with N-arylated cyclic compounds to synthesize 2,3-dihydrobenzofuran derivatives. nih.govrsc.org Another strategy utilizes the iron-catalyzed Claisen rearrangement of allyl aryl ethers. rsc.org A dual catalysis system involving both iron and copper has also been described for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. rsc.org

Furthermore, a combination of iron(III)-catalyzed cycloaddition of styrene (B11656) derivatives with quinones, followed by a lipase-catalyzed enantioselective acylation, has been successfully employed for the synthesis of optically active 2,3-dihydrobenzofuran derivatives. researchgate.net This chemoenzymatic strategy highlights the potential of combining metal catalysis with biocatalysis to achieve high levels of stereoselectivity. researchgate.net

Table 2: Iron-Catalyzed Syntheses of 2,3-Dihydrobenzofurans
Starting MaterialsKey Reaction TypeCatalyst SystemKey Features
Substituted Hydroquinones and N-Arylated Cyclic Compounds[3+2] CycloadditionIron catalystFacile synthesis of derivatives. nih.govrsc.org
Allyl Aryl EthersClaisen RearrangementIron catalystUtilizes a classical rearrangement. rsc.org
Substituted Phenylethan-2'-olsDual CatalysisFe and Cu catalystsCombined metal catalysis. rsc.org
Styrene Derivatives and QuinonesCycloaddition and Enzymatic AcylationIron(III) catalyst and LipaseChemoenzymatic approach for optically active products. researchgate.net
Rhodium-Catalyzed C-H Activation and Carbooxygenation

Rhodium catalysis has emerged as a powerful tool for the construction of 2,3-dihydrobenzofurans, particularly through C-H activation and carbooxygenation strategies. organic-chemistry.orgacs.org These methods often allow for the synthesis of highly functionalized and complex dihydrobenzofuran structures. acs.org

A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes. organic-chemistry.orgacs.org This redox-neutral process demonstrates good chemoselectivity and functional group tolerance. organic-chemistry.org An asymmetric version of this reaction has also been developed, further enhancing its utility. organic-chemistry.org

Another rhodium-catalyzed approach involves the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, which can lead to either 3-ethylidenedihydrobenzofurans or dienes depending on the reaction conditions. nih.govthieme-connect.com The selectivity is primarily controlled by the choice of solvent. thieme-connect.com

Furthermore, rhodium-catalyzed C-H activation and annulation with alkynyloxiranes provides access to highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic E-allylic alcohol and a tetrasubstituted carbon center. acs.org This reaction proceeds under mild, redox-neutral conditions. acs.org The annulative carbooxygenation of 1,1-disubstituted alkenes triggered by C-H activation of N-aryloxyacetamides is another efficient rhodium-catalyzed method for creating 2,3-dihydrobenzofuran derivatives with a quaternary carbon center. americanelements.comnih.gov

Table 3: Rhodium-Catalyzed Syntheses of 2,3-Dihydrobenzofurans
Starting MaterialsKey Reaction TypeCatalyst SystemYieldsKey Features
N-Phenoxyacetamides and 1,3-DienesC-H Activation/[3+2] AnnulationRh(III) catalystNot specifiedRedox-neutral, good chemoselectivity. organic-chemistry.orgacs.org
N-Phenoxyacetamides and AlkylidenecyclopropanesC-H and C-C Bond Activation[CpRhCl₂]₂ and NaOAc52–82%Chemodivergent synthesis controlled by solvent. nih.gov
N-Phenoxy Amides and Propargylic MonofluoroalkynesC-H Activation/[3+2] Annulation[CpRhCl₂]₂ and NaOAc35–78%Synthesis of α-quaternary carbon-containing derivatives. nih.gov
Diazo-containing Phenolic Compounds and IsatinCarbene Generation and Aldol-type AdditionRhodium catalyst58–98%Synthesis of 3-hydroxyoxindole incorporating derivatives. nih.gov
N-Aryloxyacetamides and AlkynyloxiranesC-H Activation/AnnulationCpRh(III) catalystGoodSynthesis of derivatives with an exocyclic E-allylic alcohol. acs.org
N-Aryloxyacetamides and 1,1-Disubstituted AlkenesAnnulative CarbooxygenationCpRh(III) catalystGood to ExcellentCreates derivatives with a quaternary carbon center. americanelements.comnih.gov

Transition Metal-Free Synthetic Protocols

While transition metal catalysis is a dominant strategy, the development of transition metal-free synthetic protocols for 2,3-dihydrobenzofuran construction is an active area of research, driven by the desire for more sustainable and cost-effective methods. nih.gov These approaches often rely on intramolecular cyclization strategies. cnr.it

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a fundamental and widely used approach for the synthesis of the 2,3-dihydrobenzofuran core. cnr.it These reactions can be promoted by various reagents and conditions, avoiding the need for transition metal catalysts.

One common strategy involves the intramolecular dehydration of molecules containing both a phenol and an alcohol functionality, often achieved using Mitsunobu-type conditions (e.g., PPh₃, DEAD). tandfonline.com Another approach is the acid-catalyzed intramolecular cyclization of 2-(2-hydroxyethyl)quinones. tandfonline.com Brønsted acids, such as polyphosphoric acid (PPA), can also mediate the cyclization of ortho-allyl/prenyl phenols. nih.gov

Base-mediated protocols have also been developed. For instance, a green and effective base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides provides access to 3-amino-2,3-dihydrobenzofurans. nih.govfrontiersin.org Additionally, visible light-mediated, base-catalyzed protocols utilizing the O-H insertion reaction of diazo compounds with para-quinones have been reported. nih.govfrontiersin.org

Radical cyclizations offer another metal-free pathway. A visible light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines and related oxygen-containing substrates using tris(trimethylsilyl)silane (B43935) has been developed, proceeding in the absence of a transition metal or an additional photocatalyst. rsc.org

Table 4: Transition Metal-Free Syntheses of 2,3-Dihydrobenzofurans
Starting MaterialsKey Reaction TypeReagents/ConditionsYieldsKey Features
Phenol and Alcohol FunctionalityIntramolecular DehydrationPPh₃, DEAD (Mitsunobu)Not specifiedClassical cyclization method. tandfonline.com
2-(2-Hydroxyethyl)quinonesAcid-Catalyzed CyclizationPyridinium p-toluenesulfonate (PPTS)Not specifiedAcid-promoted ring closure. tandfonline.com
ortho-Allyl/Prenyl PhenolsBrønsted Acid-Mediated CyclizationPolyphosphoric acid (PPA)Not specifiedActivation of phenolic oxygen. nih.gov
Trimethylsulfoxonium Iodide and 2-HydroxylimidesBase-Mediated [4+1] CyclizationNaH50–94%Green and effective synthesis of 3-amino derivatives. nih.govfrontiersin.org
Diazo Compounds and para-QuinonesVisible Light-Mediated O-H Insertion and CyclizationBlue LED, Cs₂CO₃Not specifiedMetal-free photocatalytic approach. nih.govfrontiersin.org
N-Allyl-2-haloanilines and Oxygen-containing SubstratesIntramolecular Radical CyclizationVisible light, tris(trimethylsilyl)silaneModerate to ExcellentMetal- and photocatalyst-free radical cyclization. rsc.org
[4+1] Annulation Reactions and Stereoselectivity

A prominent strategy for constructing the 2,3-dihydrobenzofuran skeleton is through [4+1] annulation reactions. This method involves the combination of a four-atom component with a one-atom component to form the five-membered heterocyclic ring. In this context, ortho- or para-quinone methides often serve as the four-atom synthon, reacting with a one-atom carbene equivalent, typically derived from sulfur ylides. rsc.orgrsc.org

The reaction proceeds by the initial formation of a C-C bond between the ylide and the quinone methide, followed by an intramolecular cyclization that expels the sulfur-containing group to form the dihydrofuran ring. The stereoselectivity of this reaction—the preferential formation of one stereoisomer over another—is a critical aspect. Research has shown that the reaction can be highly diastereoselective, particularly for the synthesis of trans-disubstituted-2,3-dihydrobenzofurans. rsc.orgresearchgate.net The choice of reactants, catalysts, and solvent systems can significantly influence the stereochemical outcome. For instance, subtle steric interactions between the substituents on the quinone methide and the sulfur ylide can impact both the reaction yield and the stereoselectivity. organic-chemistry.org

Aggregation-induced asymmetric synthesis represents an innovative approach where the solvent system (e.g., THF/EtOH mixtures) modulates aggregate formation, which in turn enhances the diastereoselectivity of the [4+1] annulation between salicyl N-phosphonyl imines and sulfur ylides. researchgate.net

Table 1: Examples of [4+1] Annulation Reactions for Dihydrobenzofuran Synthesis

4-Atom Component 1-Atom Component Key Features Stereochemical Outcome Reference
para-Quinone Methides Sulfonium Salts Unprecedented reaction under mild conditions Good to excellent yields, leads to trans-disubstituted products rsc.org
ortho-Substituted para-Quinone Methides Bromonitromethane Metal-free, one-pot synthesis Moderate to good yields rsc.org
4-Vinylbenzodioxinones Sulfur Ylides Palladium-catalyzed Good yields, excellent diastereoselectivities organic-chemistry.org
Salicyl N-phosphonyl Imines Sulfur Ylide Aggregation-induced asymmetric synthesis Good to excellent yields, tunable diastereoselectivities researchgate.net

Chemoenzymatic and Asymmetric Synthesis for Stereochemical Control

Achieving high levels of stereochemical control is paramount for producing enantiomerically pure compounds. Chemoenzymatic and asymmetric synthesis methods are powerful tools for this purpose.

Chemoenzymatic synthesis integrates enzymatic transformations with traditional chemical reactions. Enzymes, acting as chiral catalysts, can facilitate reactions with high enantio- and regioselectivity under mild conditions. For instance, a chemoenzymatic approach has been developed for synthesizing (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds. rsc.org While not directly focused on 5-acetylamino-2,3-dihydrobenzofuran, this methodology highlights the potential of using enzymes like laccases for oxidative cyclization steps, which could be adapted for related structures. rsc.org Similarly, the use of aminoacylases to catalyze the acylation of amino groups in aqueous media demonstrates the feasibility of enzymatic introduction of the acetylamino function. nih.gov

Asymmetric synthesis relies on the use of chiral catalysts, auxiliaries, or reagents to induce chirality in the product. Numerous transition metal-catalyzed reactions have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans. nih.gov

Palladium-catalyzed reactions: Highly enantioselective Pd-catalyzed processes, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org

Copper-catalyzed reactions: Annulation reactions between carbenes and 2-iminyl- or 2-acyl-substituted phenols, catalyzed by copper(I)/bisoxazoline complexes, can construct 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters with high diastereo- and enantioselectivity. researchgate.net

Rhodium-catalyzed reactions: Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes offers a redox-neutral [3+2] annulation to build the dihydrobenzofuran core. organic-chemistry.org

These methods provide access to optically active building blocks that are crucial for developing single-enantiomer research compounds.

Introduction and Modification of the 5-Acetylamino Group and Other Substituents

The functional groups on the this compound scaffold are key determinants of its chemical properties.

Acylation and Amino Group Transformations

The 5-acetylamino group is typically introduced via acylation of the corresponding 5-amino-2,3-dihydrobenzofuran precursor. This transformation is a standard N-acylation reaction, commonly achieved using acetylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

The precursor, 5-amino-2,3-dihydrobenzofuran, can be synthesized through various routes, often involving the reduction of a corresponding 5-nitro-2,3-dihydrobenzofuran intermediate. The amino group itself is a versatile handle for further chemical modification. Besides acylation, it can undergo a range of transformations, allowing for the introduction of diverse functional groups at the 5-position, thereby expanding the chemical space for analog development. Enzymatic methods using aminoacylases have also been explored for the selective N-acylation of amino acids, suggesting a potential green chemistry route for acylating the 5-amino-dihydrobenzofuran core. nih.gov

Regioselective Functionalization of the Dihydrobenzofuran Ring

The 5-acetylamino group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. This electronic influence dictates the regioselectivity of further functionalization on the benzene (B151609) portion of the dihydrobenzofuran ring. Electrophilic attack will be directed primarily to the positions ortho and para to the acetylamino group.

Position 6 (ortho): This position is activated by the acetylamino group.

Position 4 (ortho): This position is also activated.

Position 7: This position is meta to the acetylamino group and is therefore less reactive towards electrophiles.

This directing effect allows for the controlled, regioselective introduction of various substituents, such as halogens (bromination, iodination), nitro groups (nitration), and acyl groups (Friedel-Crafts acylation), onto the aromatic ring. For example, a Friedel-Crafts acylation would be expected to occur preferentially at the C-6 position due to steric hindrance at C-4 from the adjacent dihydrofuran ring. This control is fundamental for the systematic development of analogs where substituents are placed at specific positions to probe structure-activity relationships.

Derivatization Strategies for Analog Development in Research

Derivatization of the this compound core is essential for creating libraries of related compounds for research purposes.

Synthesis of Substituted 2,3-Dihydrobenzofuran Derivatives

Building upon the synthetic and functionalization strategies discussed, a wide array of substituted 2,3-dihydrobenzofuran derivatives can be prepared. One-pot procedures are particularly efficient, allowing for the synthesis of 5-substituted-2-aryl-2,3-dihydrobenzofurans from readily available starting materials like o-nitrotoluenes and aromatic aldehydes. acs.orgnih.gov Other methods generate 3-substituted 2,3-dihydrobenzofurans via the in-situ formation of ortho-quinone methide intermediates, which are then trapped by various nucleophiles. acs.org The reaction of 2-allylphenols with iodine in water provides a straightforward route to 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net These strategies, combined with the regioselective functionalization of the aromatic ring, enable the systematic modification of the core structure at multiple positions.

Table 2: Selected Derivatization Strategies for 2,3-Dihydrobenzofuran Analogs

Starting Material(s) Reagents/Conditions Type of Derivative Key Feature Reference
o-Nitrotoluenes, Aromatic Aldehydes One-pot reaction 2-Aryl-5-substituted-2,3-dihydrobenzofurans Rapid and efficient one-pot synthesis acs.orgnih.gov
2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate Fluoride-induced desilylation, Nucleophiles (C, N, O, S) 3-Substituted 2,3-dihydrobenzofurans Regioselective one-pot synthesis via o-quinone methide acs.org
2-Allylphenols Iodine, Water 2-Iodomethyl-2,3-dihydrobenzofurans Green synthesis without organic solvents or additives researchgate.net
o-Alkyl Phenols, Dienes DDQ oxidation Chromans and Xanthenes Diels-Alder cycloaddition with in-situ generated o-quinone methides researchgate.net

Structural Modification for Structure-Activity Relationship (SAR) Studies

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. Structure-activity relationship (SAR) studies, which involve the systematic modification of a lead compound to understand the impact of these changes on biological activity, have been instrumental in optimizing the therapeutic potential of this class of molecules. While specific SAR data for this compound is not extensively detailed in publicly available literature, broader SAR studies on substituted 2,3-dihydrobenzofurans provide valuable insights into how different functional groups on the benzofuran (B130515) ring influence their biological effects.

Research into 2,3-dihydrobenzofuran derivatives has revealed that substitutions on the aromatic ring and the dihydrofuran ring can significantly modulate their activity as, for example, serotonin-3 (5-HT3) receptor antagonists. nih.gov These studies are crucial for the rational design of new derivatives with enhanced potency and selectivity.

One key area of investigation has been the impact of substituents on the dihydrofuran ring. For instance, the introduction of methyl groups at the 2-position of the dihydrofuran ring has been shown to increase pharmacological activity in a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives acting as 5-HT3 receptor antagonists. nih.gov The potency was found to follow the order: dimethyl > monomethyl > unsubstituted dihydrofuran. nih.gov Furthermore, stereochemistry at the 2-position plays a critical role, with the (2S)-methyl enantiomer demonstrating higher potency than the (2R)-methyl counterpart. nih.gov

In addition to modifications on the dihydrofuran ring, substitutions on the benzene ring have also been extensively explored. Halogenation of the benzofuran ring, for instance, has been shown to significantly increase the anticancer activities of certain derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets. nih.gov The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov For example, in a series of 5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide derivatives, the chloro-substituent at the 5-position was part of a highly potent 5-HT3 receptor antagonist. nih.gov

The nature of the substituent at the 5-position of the 2,3-dihydrobenzofuran ring can have a profound impact on the compound's pharmacological profile. While direct studies on the 5-acetylamino group are limited, research on related functionalities provides a basis for understanding its potential role. For example, the development of 2,3-dihydrobenzofuran-5-sulfonamide derivatives as diuretic and antihypertensive agents highlights the importance of sulfonamide-based substituents at this position. google.com

The following tables summarize some of the SAR findings for substituted 2,3-dihydrobenzofuran derivatives, illustrating the influence of structural modifications on their biological activity.

Table 1: SAR of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as 5-HT3 Receptor Antagonists nih.gov

Compound/ModificationPosition of ModificationChangeEffect on 5-HT3 Receptor Antagonism
N-(1-azabicyclo[2.2.2]oct-3-yl)-2,3-dihydrobenzofuran-7-carboxamide2Introduction of one methyl groupIncreased potency
N-(1-azabicyclo[2.2.2]oct-3-yl)-2,3-dihydrobenzofuran-7-carboxamide2Introduction of two methyl groupsFurther increased potency
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2,3-dihydro-2-methylbenzofuran-7-carboxamide2(S)-enantiomerMore potent than (R)-enantiomer
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide5Introduction of a chloro groupPart of a highly potent antagonist (Ki = 0.055 nM)

Table 2: SAR of Benzofuran and 2,3-Dihydrobenzofuran Derivatives with Anticancer Activity nih.gov

Compound ClassPosition of ModificationChangeEffect on Anticancer Activity
Halogenated Benzofuran DerivativesBenzofuran RingAddition of Br, Cl, or FSignificant increase in anticancer activity
Benzofuran-2-carboxylic acid N-(substituted)phenylamide DerivativesN-phenyl ring+M effect and hydrophobic groupsPotentiated anticancer and NF-κB inhibitory activity

These findings underscore the importance of systematic structural modifications in the development of 2,3-dihydrobenzofuran-based therapeutic agents. The electronic and steric properties of substituents on both the aromatic and dihydrofuran rings are key determinants of their biological activity. Further investigation into the SAR of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

Advanced Spectroscopic and Computational Methodologies for Characterization and Prediction

Sophisticated Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for elucidating the precise structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide complementary information about the connectivity, molecular weight, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Beyond simple proton (¹H) and carbon (¹³C) counts, advanced 1D and 2D NMR experiments provide unequivocal evidence of atomic connectivity and stereochemistry.

For 5-Acetylamino-2,3-dihydrobenzofuran, the ¹H NMR spectrum would present distinct signals for the dihydrofuran ring, the aromatic ring, and the acetylamino group. The two methylene (B1212753) groups of the dihydrofuran ring (C2-H₂ and C3-H₂) would appear as triplets in the aliphatic region. Based on data for the parent 2,3-dihydrobenzofuran (B1216630), the C3 protons are expected upfield around 3.2 ppm, while the C2 protons, being adjacent to the oxygen atom, would be shifted downfield to approximately 4.6 ppm. researchgate.net

The aromatic region would show three protons with splitting patterns dictated by their positions relative to the acetylamino and dihydrofuran moieties. Two-dimensional techniques like Correlation Spectroscopy (COSY) would be crucial to confirm the coupling between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively. researchgate.net For instance, an HMBC experiment would show a key correlation between the N-H proton and the carbonyl carbon of the acetyl group, confirming the amide linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale/Key Correlations
-COCH₃ ~2.1 ~24 Singlet in ¹H; Correlates to N-H and C=O in HMBC.
C3-H₂ ~3.2 (t) ~29 Triplet coupled to C2-H₂; Upfield methylene.
C2-H₂ ~4.6 (t) ~71 Triplet coupled to C3-H₂; Methylene adjacent to ether oxygen.
N-H ~7.5-8.5 (s, br) - Broad singlet, exchangeable with D₂O. Correlates to C=O in HMBC.
Aromatic C-H ~6.8-7.5 ~110-140 Complex splitting pattern depending on exact positions.
C=O (Amide) - ~169 Key signal in ¹³C NMR.
Aromatic C-O - ~155-160 Quaternary carbon attached to dihydrofuran oxygen.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) provides the exact molecular weight and, through high-resolution techniques, the molecular formula of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight (177.19 g/mol ).

The fragmentation pattern is highly predictable and provides structural confirmation. Key fragmentation pathways would include:

Loss of the acetyl group: A prominent fragmentation would be the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) and resulting in a fragment ion corresponding to 5-amino-2,3-dihydrobenzofuran.

Loss of the acetyl radical: Cleavage of the N-acetyl bond can also lead to the loss of an acetyl radical (•COCH₃, 43 Da), generating a fragment at m/z 134.

Ring Fragmentation: The dihydrobenzofuran ring itself can undergo cleavage. nist.govresearchgate.netresearchgate.net A common fragmentation for ethers involves the loss of an alkyl radical from the α-position to the oxygen.

These characteristic fragmentation patterns allow for the unambiguous identification of the compound and distinguish it from its isomers. researchgate.net

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the strong absorptions of the amide group.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300-3250 Medium-Strong
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2960-2850 Medium
Amide C=O Stretch (Amide I) 1680-1650 Strong
Amide N-H Bend (Amide II) 1570-1515 Medium-Strong
Aromatic C=C Stretch 1600-1450 Medium

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The substituted benzene (B151609) ring in this compound would give rise to characteristic π→π* transitions. The presence of the electron-donating acetylamino group and the ether oxygen, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. beilstein-journals.org

Computational Chemistry and Theoretical Modeling

Computational methods, particularly those based on quantum mechanics, have become vital tools for predicting and corroborating experimental findings. They provide insight into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. uj.ac.za By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. uj.ac.za

Furthermore, DFT can be used to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. researchgate.net For this compound, DFT would help confirm the assignments of the various C-H, C-O, C-N, N-H, and C=O vibrations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the acetylamino group. The LUMO is likely distributed over the aromatic ring and the antibonding orbital of the carbonyl group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack. In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential (blue) would be found around the amide N-H proton, indicating its acidic character. mdpi.comnih.gov This mapping provides a powerful predictive tool for understanding the molecule's intermolecular interactions and reaction sites.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which is crucial for structural elucidation and verification. bohrium.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectra of molecules. researchgate.netresearchgate.net

These predictive models are invaluable for distinguishing between isomers and confirming stereochemistry, a task that can be challenging through experimental means alone. For instance, in studies of related dihydrobenzofuran neolignans, computational methods were employed to simulate ¹H and ¹³C chemical shifts, showing excellent agreement with experimental data and confirming the trans configuration of substituents. scielo.brresearchgate.net The choice of the functional and basis set, such as PBE1PBE/aug-cc-pVDZ, has been reported to yield highly accurate results for ¹³C chemical shift predictions. researchgate.net

The general workflow involves optimizing the molecule's geometry and then calculating the spectroscopic parameters for the minimized energy conformers. researchgate.net While achieving high accuracy (around 0.1 ppm for ¹H and 1 ppm for ¹³C) can be difficult, these methods provide robust support for experimental findings. researchgate.net Furthermore, quantum chemistry-based approaches are being developed to predict electron ionization mass spectra, which can aid in the identification of compounds like benzofurans that may lack reference spectra in existing libraries. nih.gov

Below is a table representing hypothetical predicted NMR data for this compound, based on computational approaches described for similar structures. researchgate.net

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
C272.84.60 (t, J=8.8)
C329.53.25 (t, J=8.8)
C3a128.0-
C4110.56.80 (dd, J=8.5, 2.2)
C5130.27.50 (d, J=2.2)
C6120.17.20 (d, J=8.5)
C7158.9-
C=O (Acetyl)168.5-
CH₃ (Acetyl)24.12.15 (s)
NH-7.90 (s)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and understanding the intermolecular interactions that govern molecular recognition. researchgate.netphyschemres.org For benzofuran (B130515) derivatives, docking studies have been widely applied to explore their potential as therapeutic agents.

In a notable study, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which are structurally related to this compound, were investigated as inhibitors of targets linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov Molecular docking was used to model the interactions within the active sites of these enzymes, revealing key binding features. nih.gov Similarly, docking studies on other benzofuran derivatives have identified crucial interactions, including hydrogen bonds, π-π stacking, and hydrophobic forces with key amino acid residues in the target's active site, which are essential for their biological activity. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD studies simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction. researchgate.net These simulations help to understand how the ligand and receptor adapt to each other and can reveal the structural determinants that are critical for a compound's activity. researchgate.net

The table below summarizes representative findings from molecular docking studies on benzofuran derivatives against various biological targets.

Compound ClassTarget ProteinKey Interactions ObservedDocking Score (kcal/mol)
5-acetyl-2-aryl-6-hydroxybenzo[b]furansα-Glucosidase, PTP1BHydrogen bonding, hydrophobic interactionsNot specified
Phthaloyl derivativesTrypanosoma cruzi trans-sialidase (TcTS)Hydrogen bond, π-π stacking, π-anion-11.1
Benzofuran derivativesBacterial proteinsInterfacial residue interactions-6.9 to -10.4

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.com

QSAR studies have been successfully applied to various series of benzofuran and dihydrobenzofuran derivatives. mdpi.comnih.gov In a 2D-QSAR study on active benzofuran-based vasodilators, a statistically significant model was developed that could describe the bioactivity of the synthesized analogs. mdpi.com Another study focused on creating QSAR models for benzofuranene cyanide derivatives to predict their inhibitory activity against Staphylococcus aureus Sortase A. nih.gov

A particularly relevant investigation involved creating 3D-QSAR models for a series of 2-phenyl-2,3-dihydrobenzofurans to explain and predict their antileishmanial activity. mdpi.comnih.gov The study found that 3D-QSAR models, which consider the three-dimensional structure and interaction fields of the molecules, were superior to 2D-QSAR models. nih.gov The analysis of the best model revealed the key structural features required for biological activity, providing a roadmap for designing new leishmanicidal dihydrobenzofurans. mdpi.comnih.gov The success of these models relies on the chemical homogeneity of the studied compounds and the use of robust statistical validation. mdpi.com

The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below, which presents data from a 2D-QSAR study on benzofuran hybrids. mdpi.com

Statistical ParameterDescriptionValue
NNumber of compounds in the dataset24
nNumber of descriptors in the model4
Coefficient of determination (goodness of fit)0.816
R²cvOOLeave-one-out cross-validation coefficient0.731
FFisher's F-test value (statistical significance)21.103
Variance of the model's residuals6.191 × 10⁻⁸

Mechanistic Investigations of Biological Activities Non Clinical

Elucidation of Molecular and Cellular Mechanisms of Action

The benzofuran (B130515) and dihydrobenzofuran cores are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to serve as a framework for designing enzyme inhibitors. Derivatives of these scaffolds have been reported to inhibit a variety of enzymes. For instance, certain benzofuran-thiazolylhydrazone derivatives have demonstrated potent and selective inhibitory activity against monoamine oxidase-A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters nih.gov.

Table 1: Examples of Enzyme Inhibition by Benzofuran Derivatives (Non-Clinical, in vitro)

Compound Class Target Enzyme Observed Activity
Benzofuran–thiazolylhydrazone derivatives Monoamine Oxidase A (MAO-A) Potent and selective inhibition (IC₅₀ values in the nanomolar range for lead compounds) nih.gov.
5-Styrylbenzamide derivatives Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-Secretase (BACE-1) Varied inhibitory potential against enzymes related to Alzheimer's disease mdpi.com.

The 2,3-dihydrobenzofuran (B1216630) structure is a component of molecules designed to target various cellular receptors. A notable example is the development of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2) nih.gov. The CB2 receptor is primarily expressed in immune tissues and is a therapeutic target for managing neuropathic pain and inflammation, as its activation does not produce the psychoactive effects associated with the CB1 receptor nih.gov.

In a study focused on developing CB2 agonists, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and evaluated. While these specific derivatives featured a carboxylic acid moiety rather than an acetylamino group at the 5-position, the research confirmed that the dihydrobenzofuran core could be effectively utilized to achieve high affinity and selectivity for the CB2 receptor nih.gov. The S-enantiomer of one of the lead compounds was identified as being responsible for the observed CB2 activity, highlighting the stereospecificity of the interaction nih.gov. This suggests that 5-Acetylamino-2,3-dihydrobenzofuran could potentially be investigated for its affinity towards cannabinoid receptors or other G protein-coupled receptors.

Benzofuran and dihydrobenzofuran derivatives have been shown to interfere with key cellular signaling pathways that regulate inflammation, cell proliferation, and survival. These pathways are critical in the pathogenesis of various diseases, including cancer and chronic inflammatory conditions nih.govmdpi.comnih.gov.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response utexas.edu. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules utexas.eduyoutube.comyoutube.com. The aberrant activation of NF-κB is linked to numerous inflammatory diseases and cancers, making it a significant target for therapeutic intervention nih.govnih.gov.

Research into related compounds has shown that the dihydrobenzofuran scaffold can be incorporated into molecules that inhibit NF-κB activation. A study on benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives identified them as potential anticancer agents and inhibitors of NF-κB nih.gov. Similarly, newly designed benzofuran hybrids have been evaluated as anti-inflammatory agents that may exert their effects by modulating the NF-κB and MAPK signaling pathways mdpi.com. These findings suggest that this compound may also possess the ability to modulate this critical inflammatory pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport nih.gov. The inhibition of tubulin polymerization is a clinically validated strategy in cancer chemotherapy, as it disrupts mitosis and leads to apoptotic cell death nih.govmdpi.commdpi.com.

Several classes of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization nih.govnih.govresearchgate.net. Specifically, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have shown strong antiproliferative activity by binding to the colchicine site on tubulin, thereby preventing its polymerization nih.govresearchgate.net. While these compounds are structurally distinct from this compound (notably being benzofurans rather than dihydrobenzofurans and possessing the trimethoxybenzoyl moiety), they establish the principle that the benzofuran core can serve as a scaffold for potent antimitotic agents.

Table 2: Tubulin Polymerization Inhibition by Benzofuran Analogs (Non-Clinical, in vitro)

Compound Class Mechanism Biological Outcome
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives Binds to the colchicine site on β-tubulin, inhibiting polymerization nih.gov. Potent antiproliferative activity against various cancer cell lines; induces cell cycle arrest nih.govresearchgate.net.

Interference with Cellular Signaling Pathways

Identification of Biological Targets and Pathways

Based on the analysis of related compounds, the primary biological targets and pathways for derivatives of the 2,3-dihydrobenzofuran scaffold can be summarized as follows:

Enzymes: The scaffold shows potential for the inhibition of key enzymes such as monoamine oxidases, cholinesterases, and others involved in critical metabolic or signaling processes nih.govmdpi.com.

Receptors: G protein-coupled receptors, particularly the Cannabinoid Receptor 2 (CB2), have been identified as a significant target for this class of compounds, with implications for treating pain and inflammation nih.gov.

Signaling Pathways:

NF-κB Pathway: This is a crucial target for the anti-inflammatory and potential anticancer activities of benzofuran and dihydrobenzofuran derivatives mdpi.comnih.gov.

Tubulin Polymerization: The benzofuran core is a viable scaffold for developing inhibitors of tubulin polymerization, a key mechanism for anticancer agents nih.govresearchgate.net.

Target Identification and Validation Methodologies

The identification of specific biological targets for this compound is a critical step in understanding its potential pharmacological effects. In silico methods, such as molecular docking, are commonly employed in the initial stages of drug discovery to predict the binding of small molecules to protein targets. These computational techniques can help in identifying new small molecules with a high likelihood of interacting with a specific protein. For instance, studies on other benzofuran derivatives, such as benzofuran-1,2,3-triazole hybrids, have utilized molecular docking to investigate their binding energies and interactions with targets like the epidermal growth factor receptor (EGFR). nih.gov This approach allows for the screening of a compound against a library of known protein structures to identify potential targets.

Following in silico prediction, experimental validation is essential. Methodologies for target validation often involve biochemical and cellular assays. Techniques like enzyme-linked immunosorbent assays (ELISAs), western blotting, and reporter gene assays can be used to confirm the interaction of the compound with the predicted target and to assess its functional consequences in a biological system. While these are standard methodologies, their specific application to this compound is not detailed in the available research.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling provides a detailed understanding of the non-covalent interactions between a ligand, such as this compound, and its protein target. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in detecting and visualizing these interactions from 3D structural data. researchgate.netnih.gov PLIP can analyze various types of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, which are crucial for the stability of a ligand-protein complex.

The application of such profiling tools can offer insights into the structural basis of a compound's activity and can guide further optimization of the molecule to enhance its binding affinity and selectivity. For example, the analysis of interaction patterns can reveal key amino acid residues within the binding site that are critical for the interaction. While PLIP has been used to study the interactions of various drugs with their targets, including those interfering with protein-protein interactions, specific interaction profiles for this compound are not currently available. nih.govresearchgate.net

The table below illustrates the types of data that would be generated from a comprehensive ligand-protein interaction profiling study.

Interaction TypeInteracting ResiduesDistance (Å)
Hydrogen Bond------
Hydrophobic Interaction------
Salt Bridge------
Pi-Stacking------
Water Bridge------
Halogen Bond------
Metal Complexation------
Data for this compound is not available in the provided search results. The table represents a template for such data.

Research Applications and Future Directions

5-Acetylamino-2,3-dihydrobenzofuran as a Research Scaffold for Chemical Biology Probes

The dihydrobenzofuran skeleton is a "privileged structure" in drug discovery, and its utility extends to the creation of chemical probes for exploring biological processes.

While specific probes based on this compound are not extensively detailed in the provided research, the general principle involves using small molecules to modulate intracellular activities. Research has demonstrated that small organic molecules can be identified through screening to enhance the pharmacological effects of agents like oligonucleotides by influencing their intracellular trafficking and release. nih.gov This approach highlights how scaffolds like dihydrobenzofuran can be modified and screened to find compounds that interact with or report on specific biological pathways, serving as probes for cellular functions.

The 2,3-dihydrobenzofuran (B1216630) scaffold is well-suited for the synthesis of compound libraries for high-throughput screening (HTS). nih.gov Researchers synthesize a wide range of derivatives by introducing various functional groups onto the core structure. nih.gov These libraries are then screened against biological targets to identify "hits"—compounds that exhibit a desired activity. This strategy was employed in the discovery of benzofuran (B130515) derivatives that inhibit tubulin polymerization. nih.gov The amenability of the this compound backbone to chemical modification makes it a valuable component in libraries designed to discover new bioactive molecules for research purposes.

Contributions to Understanding Disease Mechanisms (Non-Clinical)

Derivatives of the 2,3-dihydrobenzofuran scaffold have been instrumental in non-clinical research aimed at understanding various disease mechanisms at the molecular level.

The benzofuran and dihydrobenzofuran cores are central to the development of novel antimicrobial agents. nih.govresearchgate.net Research into derivatives has shed light on their mechanisms of action against pathogenic bacteria.

Activity against Plant Pathogens: Synthetic benzofuran derivatives incorporating disulfide moieties have shown significant antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov

Enzyme Inhibition: The antibacterial mechanism of these compounds has been preliminarily investigated through proteomic analysis and enzyme activity assays, suggesting they can disrupt key bacterial processes. nih.gov One optimized compound, V40, demonstrated substantially greater in vitro activity than traditional bactericides. nih.gov

PathogenEC₅₀ of Compound V40 (µg/mL)EC₅₀ of Thiodiazole Copper (µg/mL)EC₅₀ of Allicin (µg/mL)
Xanthomonas oryzae pv. oryzae (Xoo)0.2866.418.40
Xanthomonas oryzae pv. oryzicola (Xoc)0.5678.4928.22
Xanthomonas axonopodis pv. citri (Xac)10.43120.3688.04

Table 1: Comparative in vitro antibacterial activity of a benzofuran derivative (V40) against plant pathogens, as reported in a 2024 study. nih.gov

The investigation of protozoal tubulin is a key strategy in the development of new antiparasitic drugs. nih.gov Dihydrobenzofuran derivatives have emerged as promising candidates in this area, particularly for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

Tubulin as a Target: Tubulin is a critical protein involved in various cellular processes in protozoa, making it an attractive target for chemotherapy. nih.govmdpi.com Small molecules based on the benzofuran scaffold are known inhibitors of tubulin polymerization. nih.gov

Mechanism of Action: Synthetic dihydrobenzofuran neolignans (DBNs) have demonstrated activity against T. cruzi. mdpi.com In silico molecular docking studies suggest that these compounds inhibit tubulin polymerization by interacting with the vinca (B1221190) binding site on the tubulin protein, thereby destabilizing the microtubule dynamics. mdpi.com The presence of specific chemical groups, such as an ester carbonyl and a double bond at certain positions, was found to be important for this antitrypanosomal activity. mdpi.com

CompoundTargetIC₅₀ (µM)
DBN 1T. cruzi (Y strain amastigotes)3.26
DBNs (unspecified)T. cruzi (Tulahuen lac-Z strain)7.96 to 21.12

Table 2: In vitro activity of synthetic Dihydrobenzofuran Neolignans (DBNs) against Trypanosoma cruzi, as detailed in a 2023 study. mdpi.com

The 2,3-dihydrobenzofuran structure is a key component in the design of novel anti-inflammatory agents. nih.gov Research using derivatives of this scaffold helps to elucidate the molecular pathways involved in inflammation.

Inhibition of Key Inflammatory Enzymes: Studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress inflammation stimulated by lipopolysaccharides. nih.gov This effect is achieved by inhibiting the expression of crucial pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov

Reduction of Inflammatory Mediators: These compounds also decrease the secretion of inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide, and prostaglandin (B15479496) E₂. nih.gov The structure-activity relationship analysis indicated that the anti-inflammatory effects were enhanced by the presence of fluorine, bromine, or hydroxyl groups. nih.gov

Acetic Acid Derivatives: A series of 2,3-dihydrobenzofuran-5-acetic acids has also been investigated for anti-inflammatory properties, with certain modifications, like the introduction of a methyl group, enhancing activity. nih.gov

Inflammatory MediatorIC₅₀ Range of Dihydrobenzofuran Derivatives (µM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide2.4 - 5.2
Prostaglandin E₂1.1 - 20.5

Table 3: Inhibitory concentration (IC₅₀) ranges for fluorinated dihydrobenzofuran derivatives against various inflammatory mediators, based on a 2023 study. nih.gov

Challenges and Emerging Research Opportunities

Development of Stereoselective Synthetic Methodologies

The 2,3-dihydrobenzofuran core contains two prochiral sp³ hybridized carbon atoms (C2 and C3), meaning that substituents at these positions can exist in different spatial arrangements (stereoisomers). nih.govcnr.it The specific stereochemistry of a molecule is often crucial for its biological activity. Therefore, a significant challenge and area of intense research is the development of synthetic methods that can selectively produce a single, desired stereoisomer. This field is known as stereoselective or asymmetric synthesis.

Numerous strategies have been developed to achieve this control. Catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to direct the formation of a specific stereoisomer, is a prominent approach. researchgate.net Methods include rhodium-catalyzed C-H functionalization/[3+2] annulation, palladium-catalyzed cycloisomerization, and organocatalyzed cascade reactions using chiral thiourea (B124793) catalysts. researchgate.netorganic-chemistry.org These methods aim to produce 2,3-disubstituted dihydrobenzofurans with high diastereoselectivity (control over the relative stereochemistry between C2 and C3) and enantioselectivity (control over the formation of one of two mirror-image isomers). researchgate.net

Another important strategy involves the use of ortho-quinone methides as key intermediates. cnr.it These reactive species can be generated in situ and undergo cycloaddition reactions with various partners to form the dihydrobenzofuran ring. The use of chiral catalysts in these reactions can guide the stereochemical outcome. cnr.it Additionally, chemoenzymatic strategies, which combine traditional chemical reactions with highly selective enzymatic transformations, have been employed to prepare optically active dihydrobenzofurans. researchgate.net

Despite these advances, developing methods that are broadly applicable to a wide range of starting materials, operate under mild conditions, and provide access to all possible stereoisomers of a given dihydrobenzofuran derivative remains a key challenge. researchgate.net

Table 2: Selected Stereoselective Synthetic Methods for 2,3-Dihydrobenzofurans

Method Key Features Catalyst/Reagent Example Citations
Catalytic [4+1] Annulation Cascade reaction constructing trans-2,3-dihydrobenzofurans. Chiral thiourea catalyst researchgate.net
Rhodium(III)-Catalyzed C-H Functionalization Enantioselective synthesis via annulation with 1,3-dienes. Chiral CpRh complex researchgate.net
Palladium-Catalyzed Cycloisomerization Forms optically active dihydrobenzofurans from olefin-tethered aryl iodides. Palladium complexes organic-chemistry.org
Chemoenzymatic Synthesis Combines chemical cyclization with enzymatic kinetic resolution. Lipase researchgate.net
Domino Annulation Reaction of salicyl N-phosphonyl imines with bromo malonates. Cesium Carbonate (Cs₂CO₃) rsc.org

Advanced Computational Design for Novel Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical biology. For a scaffold like this compound, these in silico techniques offer powerful ways to accelerate the design and discovery of new, more effective derivatives. Advanced computational design can predict how modifications to the core structure will affect the molecule's shape, properties, and interaction with biological targets. nih.gov

Molecular docking studies, for example, can simulate the binding of a potential drug molecule to the active site of a target protein, such as an enzyme or receptor. researchgate.net This allows researchers to predict the binding affinity and orientation of novel dihydrobenzofuran analogs without first synthesizing them in the lab. Such studies have been used to understand the binding patterns of benzofuran derivatives to targets like CDK2 and GSK-3β. researchgate.net

Structure-activity relationship (SAR) analysis, enhanced by computational methods, helps to identify which chemical groups on the scaffold are essential for its biological effects. nih.gov By building computational models, researchers can systematically explore a vast chemical space of possible derivatives, prioritizing the most promising candidates for synthesis and biological testing. This rational design approach saves significant time and resources compared to traditional trial-and-error screening.

Integration of Multi-Omics Data in Chemical Biology Research

The future of understanding the biological effects of compounds like this compound lies in a systems biology approach, particularly through the integration of multiple "omics" datasets. This involves combining data from genomics (the study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive picture of a compound's impact on a biological system.

The integration of multi-omics data is a powerful but challenging frontier. elsevierpure.com For a novel chemical entity, this approach can help elucidate its mechanism of action on a global scale. For instance, treating cancer cells with a dihydrobenzofuran derivative and then analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal which cellular pathways are most affected. This can lead to the identification of previously unknown biological targets or off-target effects.

Developing computational frameworks and machine learning algorithms is essential to manage and interpret these large, complex datasets. nih.gov Such approaches can be used to construct gene regulatory networks that model the complex interactions between biological molecules and how they are perturbed by an external compound. nih.gov By applying these methods to research on novel scaffolds, scientists can move beyond a one-drug-one-target paradigm to a more holistic understanding of chemical-biological interactions, ultimately accelerating the development of new research tools and therapeutic hypotheses.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Acetylamino-2,3-dihydrobenzofuran, and how are reaction conditions optimized?

  • Methodological Answer : A common synthesis involves acetylation of 2,3-dihydrobenzofuran derivatives. For example, reacting 2,3-dihydrobenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acetyl chloride to substrate) and temperature (typically 0–25°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts with reference data (e.g., acetyl group protons at δ ~2.5 ppm; dihydrobenzofuran protons at δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191.1 for C₁₀H₁₁NO₂) .
  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the regioselectivity of acetylation in dihydrobenzofuran derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution at the 5-position due to improved stabilization of the acylium ion intermediate. Catalysts like AlCl₃ favor Friedel-Crafts acetylation, while Brønsted acids (e.g., H₂SO₄) may lead to side reactions (e.g., ring sulfonation) . Contrast this with green chemistry approaches using ionic liquids, which reduce byproduct formation but require longer reaction times .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability. For example:

  • In-vitro vs. In-vivo : Differences in metabolic stability (e.g., hepatic clearance rates) can explain conflicting cytotoxicity results .
  • Dose-Response Curves : Use standardized protocols (e.g., IC₅₀ determination via MTT assay with triplicate replicates) to minimize variability .
  • Structural Confounders : Impurities (e.g., residual AlCl₃) may artifactually inhibit enzyme activity; validate purity via HPLC (>98%) before biological testing .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density maps, identifying reactive sites (e.g., acetylated C5 as an electrophilic hotspot). Tools like Gaussian or ORCA can simulate transition states for reactions like nitration or halogenation . Pair this with retrosynthetic AI platforms (e.g., Reaxys or Pistachio) to propose feasible pathways for functionalization .

Q. What analytical approaches address spectral overlaps in characterizing dihydrobenzofuran derivatives?

  • Methodological Answer : For overlapping ¹H NMR signals (e.g., dihydrofuran protons vs. aromatic protons):

  • Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Apply deuterated solvents (e.g., DMSO-d₆) to sharpen peaks.
  • Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Variations arise from:

  • Catalyst Purity : Commercial AlCl₃ often contains moisture; pre-drying at 120°C for 2 hours improves yield .
  • Workup Procedures : Inadequate quenching (e.g., using ice-water instead of NH₄Cl solution) leads to hydrolysis of the acetyl group, reducing yield .
  • Scale Effects : Milligram-scale reactions may show higher yields (>80%) due to better mixing, while industrial-scale batches face mass transfer limitations .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store samples at –20°C (long-term) vs. 4°C (short-term) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Light Sensitivity : Use amber vials to prevent photodegradation; compare UV-vis spectra pre- and post-exposure to UV light (254 nm) .
  • Humidity Control : Store in desiccators with silica gel; track water content via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylamino-2,3-dihydrobenzofuran
Reactant of Route 2
Reactant of Route 2
5-Acetylamino-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.